N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride
Overview
Description
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Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Versatile Synthesis of Secondary Amines
N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride, a derivative of nitrobenzenesulfonamide, demonstrates significant versatility in the synthesis of secondary amines. Fukuyama et al. (1995) illustrated how nitrobenzenesulfonamides are efficiently alkylated to produce N-alkylated sulfonamides, which can be easily deprotected to yield secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Conformational and Chemical Reactivity Studies
Al‐Saadi (2020) conducted a detailed study on the conformational preferences and chemical reactivity of Piloty's acid and its hydrazide analogue, which are closely related to nitrobenzenesulfonamides. This research contributes to understanding the chemical behavior and potential applications of these compounds in biological and medicinal contexts (Al‐Saadi, 2020).
Evaluation in Cytotoxic Agents
Saari et al. (1991) evaluated basic nitrobenzenesulfonamides for their potential as novel hypoxic cell selective cytotoxic agents. Although the specific derivative N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride was not directly studied, this research provides insights into the broader family of nitrobenzenesulfonamides in therapeutic applications (Saari, Schwering, Lyle, Engelhardt, Sartorelli, & Rockwell, 1991).
Pro-apoptotic Effects in Cancer Cells
Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, including derivatives of nitrobenzenesulfonamide, and evaluated their pro-apoptotic effects in cancer cells. This research suggests the potential of nitrobenzenesulfonamide derivatives in cancer therapeutics (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).
Synthesis of Novel Amino Acid Carbohydrate Hybrids
Turner et al. (2001) explored the Mitsunobu glycosylation of nitrobenzenesulfonamides, leading to the synthesis of novel amino acid carbohydrate hybrids. This application demonstrates the adaptability of nitrobenzenesulfonamide derivatives in creating structurally diverse and potentially biologically active compounds (Turner, Filippov, Overhand, Marel, & Boom, 2001).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies of the compound’s properties or reactivity.
properties
IUPAC Name |
N-(6-aminohexyl)-2-nitrobenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S.ClH/c13-9-5-1-2-6-10-14-20(18,19)12-8-4-3-7-11(12)15(16)17;/h3-4,7-8,14H,1-2,5-6,9-10,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQMJHQZDIEKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627777 | |
Record name | N-(6-Aminohexyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride | |
CAS RN |
95915-82-5 | |
Record name | N-(6-Aminohexyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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